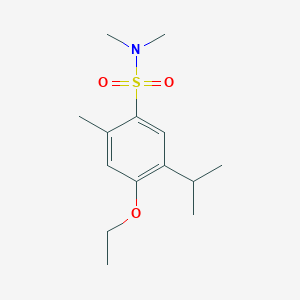

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)14(9-12(13)10(2)3)19(16,17)15(5)6/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSWIFUEJTXWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur at the correct positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide may involve large-scale sulfonation processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of continuous flow systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy, isopropyl, and trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide has been studied for its potential as a pharmacological agent. Its sulfonamide structure allows it to interact with various biological targets:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against a range of bacterial strains, potentially leading to new antibiotic therapies .

- Anti-inflammatory Properties : Studies have shown that sulfonamides can modulate inflammatory pathways. The compound may enhance the efficacy of existing anti-inflammatory drugs when used as an adjuvant .

Agricultural Applications

The compound is also being explored as a plant growth regulator. Its application in agriculture includes:

- Enhancing Crop Yield : Preliminary studies suggest that this compound can improve plant growth metrics such as height and biomass .

- Stress Resistance : The compound may help plants withstand abiotic stress conditions like drought or salinity by modulating hormonal responses .

Biochemical Research

In biochemical contexts, the compound serves as a valuable tool for probing cellular mechanisms:

- Signal Transduction Studies : Research involving this compound has demonstrated its ability to activate specific signaling pathways such as NF-kB and ISRE, which are crucial for immune responses . This makes it a candidate for further investigation in vaccine development and immunotherapy.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Inhibition of bacterial growth |

| Anti-inflammatory agent | Reduction in inflammation markers | |

| Agriculture | Plant growth regulator | Increased crop yield |

| Stress tolerance enhancer | Improved resilience under stress | |

| Biochemical Research | Signal transduction probe | Activation of NF-kB and ISRE pathways |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamides, including derivatives of this compound. Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to controls .

Case Study 2: Agricultural Impact

Field trials conducted on tomato plants treated with the compound showed a statistically significant increase in yield (up to 25%) compared to untreated plants. Additionally, treated plants exhibited greater resistance to fungal infections .

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors that recognize the sulfonamide group. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

4-ethoxy-5-isopropylbenzenesulfonamide: Lacks the N,N,2-trimethyl substitution.

4-ethoxy-N,N,2-trimethylbenzenesulfonamide: Lacks the isopropyl substitution.

5-isopropyl-N,N,2-trimethylbenzenesulfonamide: Lacks the ethoxy substitution.

Uniqueness

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide is unique due to the specific combination of ethoxy, isopropyl, and trimethyl groups attached to the benzene ring.

Biological Activity

4-Ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide is a sulfonamide compound that exhibits a range of biological activities due to its unique chemical structure. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group, a sulfonamide moiety, and an isopropyl group attached to a benzene ring. This combination of functional groups contributes to its reactivity and biological properties. The sulfonamide group is particularly notable for its ability to interact with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymes. This mechanism is crucial in its role as a potential therapeutic agent.

- Binding Affinity : The ethoxy and methyl groups influence the compound's binding affinity to various receptors and enzymes, enhancing its specificity and potency against certain biological targets .

Antitumor Activity

Recent studies have indicated that compounds with similar sulfonamide structures exhibit significant antitumor activities. For instance, certain derivatives have shown higher antitumoral activity than traditional chemotherapeutics like cisplatin .

Enzymatic Inhibition

The compound has been studied for its ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer cell signaling pathways. Notably, certain analogs demonstrated nanomolar IC50 values against PI3Kα and PI3Kγ, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly alter the biological activity of sulfonamides. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Adding halogens to the phenyl ring | Increased enzyme inhibition potency |

| Altering the alkyl chain length | Changes in binding affinity and specificity |

| Variations in the sulfonamide nitrogen substituents | Impact on overall biological efficacy |

These insights help in designing new analogs with enhanced therapeutic profiles.

Case Studies

- Inhibition of PI3K : A study demonstrated that specific analogs of this compound inhibited PI3K with IC50 values in the nanomolar range. Molecular docking studies revealed interactions with key residues in the ATP binding pocket of the enzyme, underscoring the importance of structural features in determining activity .

- Immunomodulatory Effects : Research involving murine models showed that compounds similar to this compound could enhance immune responses when used as adjuvants in vaccination protocols. This suggests potential applications in vaccine development and immunotherapy .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide with high purity?

- Methodology : A multi-step synthesis is typically employed, starting with sulfonylation of the benzene core followed by sequential alkylation and ethoxylation. Key considerations include:

- Protecting groups : Use tert-butyl or acetyl groups to prevent undesired side reactions during sulfonamide formation .

- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions (e.g., introducing the isopropyl group) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Key Techniques :

- NMR : H and C NMR to verify substituent positions (e.g., ethoxy at C4, isopropyl at C5) and assess steric effects from N,N-dimethyl groups .

- IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350–1160 cm) and ethoxy C-O-C absorption (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNOS) and isotopic patterns .

Q. How can researchers assess the compound’s solubility for in vitro bioactivity assays?

- Approach :

- Solvent Screening : Test polar (DMSO, methanol) and semi-polar (acetonitrile) solvents.

- Co-solvent Systems : Use PBS buffer with ≤5% DMSO for aqueous compatibility .

- Thermodynamic Solubility : Shake-flask method with HPLC quantification .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry or rotational barriers?

- Solutions :

- Variable-Temperature NMR : Identify conformational locking at low temperatures (e.g., -40°C) to simplify splitting patterns .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between ethoxy and isopropyl groups to confirm regiochemistry .

- DFT Calculations : Compare experimental C chemical shifts with computational predictions to validate assignments .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

- Methods :

- DFT Studies : Calculate Fukui indices to identify electrophilic centers (e.g., sulfonamide sulfur) and assess susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms in polar aprotic solvents) .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing byproducts?

- Optimization Parameters :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation to reduce dimerization .

- Solvent Selection : Use dichloromethane for sulfonamide formation due to its low nucleophilicity .

- Catalyst Loading : Screen Pd/C (1–5 mol%) for Suzuki-Miyaura coupling with aryl boronic acids .

Advanced Mechanistic Studies

Q. How to elucidate the reaction mechanism for sulfonamide hydrolysis under acidic conditions?

- Experimental Design :

- Kinetic Studies : Monitor pH-dependent hydrolysis rates (pH 1–5) via HPLC .

- Isotopic Labeling : Use O-labeled water to track oxygen incorporation into hydrolysis products .

Q. What structure-activity relationship (SAR) modifications enhance biological activity?

- SAR Strategies :

- Isosteric Replacement : Substitute ethoxy with cyclopropoxy to evaluate metabolic stability .

- N-Methylation : Compare N,N-dimethyl vs. N-H analogs for membrane permeability (logP assays) .

Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.